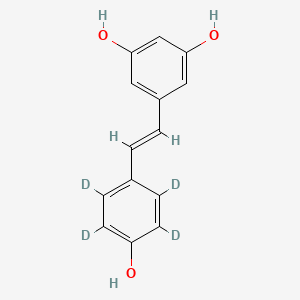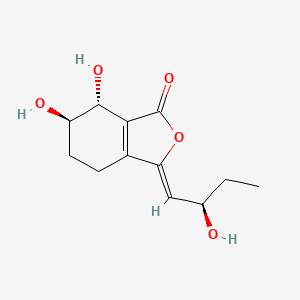
Senkyunolide S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Senkyunolide I (SI) is a natural phthalide that has drawn increasing interest for its potential as a cardio-cerebral vascular drug candidate . It is mainly distributed in Umbelliferae plants, and it is relatively stable to heat, acid, and oxygen, with good blood–brain barrier (BBB) permeability .
Synthesis Analysis
Senkyunolide I is one of the main migration components found in both rat plasma and cerebrospinal fluid after the normal and migraine model rats were orally administered with CXE . The purified LIG became very unstable and inclined to form dimers or trimers under light, whereas when heated in the dark, it mainly transformed into SI and its isomer SH .Molecular Structure Analysis
The molecular structure of Senkyunolide I was determined using ultra performance liquid chromatography/quadrupole-time-of-flight mass spectrometry and 1D and 2D NMR .Chemical Reactions Analysis
The purified LIG became very unstable and inclined to form dimers or trimers under light, whereas when heated in the dark, it mainly transformed into SI and its isomer SH .科学的研究の応用
Neuroprotective Effects : Senkyunolide H, closely related to Senkyunolide S, has been shown to protect against apoptosis in neural cells induced by MPP+ via the ROS-mediated MAPK pathway, suggesting potential for treating neuronal disorders (Luo et al., 2019).
Anti-inflammatory Properties : Senkyunolide A and Z-ligustilide from Ligusticum chuanxiong have demonstrated inhibitory effects on neuroinflammation in microglial cells, offering potential therapeutic benefits for cerebrovascular diseases (Or et al., 2011).
Corticosterone-Induced Apoptosis Mitigation : Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling, suggesting its role in treating depression-related disorders (Gong et al., 2018).
Oxidative Damage Protection : Senkyunolides, including Senkyunolide H, reduce hydrogen peroxide-induced oxidative damage in human liver HepG2 cells through the induction of heme oxygenase-1, highlighting their potential in treating diseases caused by oxidative stress and inflammation (Qi et al., 2010).
Cerebral Ischemic Stroke Therapy : Senkyunolide-H has shown effectiveness in preventing cerebral ischemic stroke (CIS) and may function by regulating various biological processes and signaling pathways, such as the PI3K/Akt/NF-κB signaling pathway (Zhang et al., 2019).
Pharmacokinetic Studies : Research has been conducted on the pharmacokinetics of senkyunolide A, indicating its potential application in cardiovascular diseases treatment, though noting challenges related to oral bioavailability and stability (Yan et al., 2007).
Dandruff Treatment : Senkyunolide A, isolated from Apium graveolens seed oil, has been studied for its potential in treating dandruff by improving epidermal function and controlling Malassezia effect (Mondon et al., 2017).
Metabolic Profiling : Studies on the metabolic profiling of Senkyunolide I in rats have been conducted, providing insights into its pharmacological activities against migraines and oxidative damage (Xiong et al., 2013).
作用機序
Senkyunolide I may be an active component of L. chuanxiong, traditionally used to treat migraine. The mechanism of pain relief in migraine model rats may be through adjusting the levels of monoamine neurotransmitters and their turnover rates, as well as decreasing nitric oxide levels in the blood and brain .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3Z,6R,7R)-6,7-dihydroxy-3-[(2R)-2-hydroxybutylidene]-4,5,6,7-tetrahydro-2-benzofuran-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-2-6(13)5-9-7-3-4-8(14)11(15)10(7)12(16)17-9/h5-6,8,11,13-15H,2-4H2,1H3/b9-5-/t6-,8-,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGANEFDEDYAJS-IFUCJSHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C1C2=C(C(C(CC2)O)O)C(=O)O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C\1/C2=C([C@H]([C@@H](CC2)O)O)C(=O)O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Senkyunolide S | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



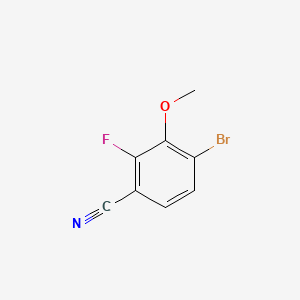
![trisodium;5-oxo-1-(2-sulfonatophenyl)-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B592757.png)
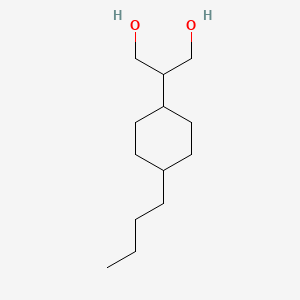

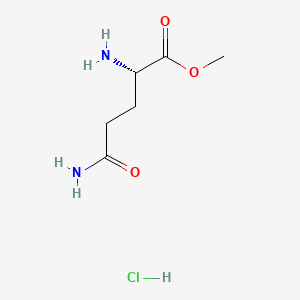
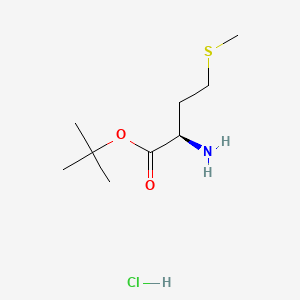
![n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B592769.png)
